3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
The compound “3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a furan-2-carbonyl group and an oxazolidine-2,4-dione group.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Design and Characterization of Synthetic Oxazepine Derivatives
Research into synthetic oxazepine derivatives, which are structurally related to the compound , has demonstrated their potential in various applications. The study by Jirjees (2022) explored the synthesis of oxazepine derivatives using Schiff bases derived from aniline and furan-2-carbaldehyde, among others. These compounds were characterized using FTIR, mass spectral, and elemental analyses, highlighting their purity and structural features Israa Jirjees, 2022.
Novel Access to Oxazolidine-2,4-diones
Zhang et al. (2015) developed a method for synthesizing oxazolidine-2,4-diones, which are related to the target compound. This method utilizes a tandem phosphorus-mediated carboxylative condensation-cyclization reaction with atmospheric carbon dioxide, offering a convenient and environmentally friendly approach to these biologically significant compounds Wen-Zhen Zhang, T. Xia, Xu-Tong Yang, Xiao‐Bing Lu, 2015.
Synthesis and Biological Activity of Piperazine-Dione Derivatives
Kumar et al. (2013) investigated the synthesis of piperazine-dione derivatives using a variety of amines, including furan-2-ylmethanamine. These compounds were evaluated for their anticancer activity, demonstrating the potential therapeutic applications of structurally related compounds Sandeep Kumar, Nikhil Kumar, P. Roy, S. Sondhi, 2013.
Efficient Synthesis for Anti-AIDS Drug Building Blocks
A study by Hayashi et al. (2016) developed an efficient synthesis method for a key building block of HIV protease inhibitors. This process featured a diphenylprolinol-catalyzed cross aldol reaction, demonstrating the significance of these compounds in developing treatments for life-threatening diseases Y. Hayashi, T. Aikawa, Yasuharu Shimasaki, H. Okamoto, Yosuke Tomioka, T. Miki, M. Takeda, T. Ikemoto, 2016.
Future Directions
The future directions for research on “3-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by a better understanding of the structure-activity relationship (SAR) of these compounds .
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . Pyrrolidine derivatives have been reported to show selectivity towards various biological targets .
Mode of Action
The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can influence the compound’s interaction with its targets .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of a pyrrolidine ring in the compound can influence its physicochemical parameters and potentially affect its bioavailability .
Result of Action
The pyrrolidine ring in the compound can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Action Environment
The steric factors and spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of the compound .
Properties
IUPAC Name |
3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c15-10-7-19-12(17)14(10)8-3-4-13(6-8)11(16)9-2-1-5-18-9/h1-2,5,8H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOCLORBUYJVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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